2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide - 2034267-90-6

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide

Catalog Number: EVT-2495018
CAS Number: 2034267-90-6
Molecular Formula: C18H21N3O2
Molecular Weight: 311.385
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: TTA-A2

  • Compound Description: TTA-A2 [(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide] is a synthetic T-type calcium channel inhibitor. [] It is used as a tool to study the effects of endogenous lipids on T-currents. []
  • Relevance: While TTA-A2 shares a cyclopropyl group with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, its primary relevance lies in its interaction with endogenous lipids that also affect T-type calcium channels. The research suggests a shared molecular mechanism between these lipids and TTA-A2. [] This provides a framework for understanding potential structure-activity relationships and pharmacological interactions related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, should it interact with similar biological targets.

Compound 2: [3H]TTA-A1

  • Compound Description: [3H]TTA-A1 [(R)-2-(4-(tert-butyl)phenyl)-N-(1-(5-methoxypyridin-2-yl)ethyl)acetamide] is a radiolabeled derivative of TTA-A2. [] It is used in binding assays to characterize the interaction of T-type calcium channel inhibitors with their target. []

Compound 3: N-arachidonoyl glycine (NAGly)

  • Compound Description: N-arachidonoyl glycine (NAGly) is a polyunsaturated lipid that inhibits Cav3.3 current, a type of T-type calcium channel current. [] It displaces [3H]TTA-A1 binding to membranes from cells expressing Cav3.3, indicating interaction with the same binding site. []
  • Relevance: Although NAGly's structure differs significantly from 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, it is grouped alongside synthetic T-channel inhibitors in the research due to a shared mechanism of action on Cav3.3 channels. [] This highlights a potential avenue for exploring whether 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide might exhibit similar effects on T-type calcium channels despite its distinct structure.

Compound 4: N-arachidonoyl-l-serine (NASer)

  • Compound Description: N-arachidonoyl-l-serine (NASer) is another polyunsaturated lipid that inhibits Cav3.3 current. [] Like NAGly, it displaces [3H]TTA-A1 binding, suggesting a shared interaction site on the channel. []
  • Relevance: NASer further strengthens the link between endogenous lipids and synthetic T-channel inhibitors like TTA-A2 in their effects on Cav3.3. [] Its inclusion emphasizes the potential for diverse chemical structures, including 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, to impact T-type calcium channel activity.
  • Compound Description: Anandamide, an endocannabinoid, acts as a polyunsaturated lipid inhibiting Cav3.3 current. [] It shares the [3H]TTA-A1 binding displacement property with NAGly and NASer, implying a similar mechanism of action. []
  • Relevance: Anandamide's classification alongside other lipids and T-channel inhibitors, based on their shared action on Cav3.3, suggests a potential for broader structure-activity relationships beyond strict structural similarity. [] This is relevant when considering potential biological activities of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide.

Compound 6: N-arachidonoyl dopamine (NADA)

  • Compound Description: N-arachidonoyl dopamine (NADA) is another endocannabinoid, similar in function to anandamide as an inhibitor of Cav3.3 current and competitor with [3H]TTA-A1 for binding. []
  • Relevance: The presence of NADA reinforces the observation that various lipid structures can affect Cav3.3 and potentially share a mechanism with synthetic inhibitors like TTA-A2. [] This broader perspective is essential when considering potential targets and activities of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide.

Compound 7: N-arachidonoyl taurine (NATau)

  • Compound Description: N-arachidonoyl taurine (NATau), also an endocannabinoid, demonstrates consistent behavior as a polyunsaturated lipid, inhibiting Cav3.3 current and competing with [3H]TTA-A1 for binding. []

Compound 8: N-arachidonoyl serotonin (NA-5HT)

  • Compound Description: N-arachidonoyl serotonin (NA-5HT), another endocannabinoid, exhibits the same inhibitory effect on Cav3.3 current and competition with [3H]TTA-A1 for binding as other listed lipids. []
  • Relevance: NA-5HT adds to the group of endocannabinoid lipids modulating Cav3.3 and potentially interacting with similar binding sites as synthetic T-channel inhibitors. [] This emphasizes the potential for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide to exert its effects through interactions with these channels despite lacking direct structural similarities to the listed lipids.

Compound 9: N-arachidoyl glycine

  • Compound Description: N-arachidoyl glycine, a lipid with a saturated alkyl chain, does not inhibit the Cav3.3 current and has no effect on [3H]TTA-A1 binding. []
  • Relevance: This compound serves as a negative control in the study, demonstrating the importance of the unsaturated alkyl chain for the inhibitory activity on Cav3.3. [] While not directly related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide structurally, it highlights the structure-activity relationship within this class of lipids.

Compound 10: N-arachidoyl ethanolamine

  • Compound Description: Similar to N-arachidoyl glycine, N-arachidoyl ethanolamine, another saturated lipid, does not affect Cav3.3 current or [3H]TTA-A1 binding. []
  • Relevance: This compound serves as an additional negative control, further supporting the requirement of unsaturation in the lipid structure for Cav3.3 inhibition. [] Its inactivity reinforces the structure-activity relationships observed and may provide insights for understanding the potential interaction of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide with similar targets.

Compound 11: TTA-Q4

  • Compound Description: TTA-Q4 [(S)-4-(6-chloro-4-cyclopropyl-3-(2,2-difluoroethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)benzonitrile] is a positive allosteric modulator of [3H]TTA-A1 binding and enhances the functional inhibition of TTA-A2. [] It acts synergistically with bioactive lipids to inhibit the Cav3.3 current. []
  • Relevance: Although structurally different from 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, TTA-Q4's role as a positive allosteric modulator of T-type calcium channels highlights the complexity of these channels and the potential for different binding sites and mechanisms of action. [] This information is valuable when investigating the potential interactions of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide with these channels.

Properties

CAS Number

2034267-90-6

Product Name

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-phenylpropyl)acetamide

Molecular Formula

C18H21N3O2

Molecular Weight

311.385

InChI

InChI=1S/C18H21N3O2/c22-17(19-12-4-7-14-5-2-1-3-6-14)13-21-18(23)11-10-16(20-21)15-8-9-15/h1-3,5-6,10-11,15H,4,7-9,12-13H2,(H,19,22)

InChI Key

PNZCZVJMOLPZPI-UHFFFAOYSA-N

SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.